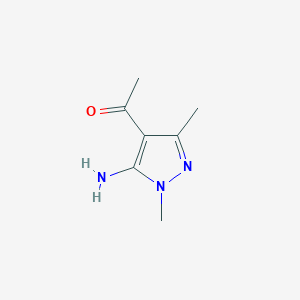

1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-amino-1,3-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-6(5(2)11)7(8)10(3)9-4/h8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAUYDVLRRJHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis strategies, and its significance as a privileged scaffold in pharmacological research. We will delve into its core properties, detailed synthetic protocols, and critical considerations for its use in drug discovery programs, including its potential for metabolic bioactivation.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aminopyrazole. The architecture of this molecule—featuring an electron-donating amino group and an electron-withdrawing acetyl group on the pyrazole core—imparts a unique electronic character that dictates its reactivity and utility. The N,N-dimethylation on the pyrazole ring fixes the tautomeric form and influences its solubility and metabolic profile.

These foundational properties are critical for designing synthetic routes, predicting solubility in biological and organic media, and for initial computational modeling in drug design projects.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 179810-58-3 | [1] |

| Molecular Formula | C₇H₁₁N₃O | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole | [1] |

| InChI Key | SYAUYDVLRRJHKT-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry. The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2][3] This approach offers high yields and a straightforward pathway to diverse pyrazole structures.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule points to two key precursors: a substituted hydrazine and a β-dicarbonyl equivalent. Specifically, the 1,3-dimethylpyrazole core suggests the use of 1,1-dimethylhydrazine. The aminoketone substitution pattern points towards a β-ketonitrile as the ideal 1,3-dielectrophile precursor.

Caption: Retrosynthetic analysis for the target molecule.

Detailed Synthesis Protocol

This protocol describes a validated, two-step approach starting from ethyl acetoacetate and malononitrile, which first form a β-ketonitrile intermediate, followed by cyclization.

Step 1: Synthesis of 2-acetyl-3-aminobut-2-enenitrile

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and ethanol (100 mL).

-

Add piperidine (0.01 mol) as a basic catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step.

Step 2: Cyclocondensation to form this compound

-

To a solution of the intermediate from Step 1 (0.1 mol) in glacial acetic acid (80 mL), add 1,1-dimethylhydrazine (0.11 mol) dropwise at room temperature.

-

Heat the reaction mixture to 80-90°C and maintain for 3-5 hours. Monitor via TLC until the starting material is consumed.

-

Cool the mixture and pour it carefully into a beaker containing 400 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The presence of characteristic peaks for the amino protons, methyl groups, and acetyl group, along with the correct molecular ion peak, validates the synthesis.

Reactivity and Significance in Drug Development

The aminopyrazole motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[4] Its value stems from its ability to act as a versatile scaffold, presenting functional groups in specific spatial orientations for interaction with biological targets.

Chemical Reactivity

-

Amino Group (C5): The primary amino group is a potent nucleophile and a hydrogen bond donor. It readily undergoes acylation, alkylation, and condensation reactions, making it an ideal handle for introducing side chains to modulate potency, selectivity, and pharmacokinetic properties.[5]

-

Acetyl Group (C4): The ketone functionality can be used as a synthetic handle for further modifications, such as reduction to an alcohol or conversion to an oxime. It also acts as a hydrogen bond acceptor.

-

Pyrazole Ring: The ring itself is aromatic and generally stable, but the electron-rich nature imparted by the amino group makes it susceptible to certain electrophilic substitutions, although the C4 position is already substituted.

A Structural Alert: Metabolic Bioactivation

A critical consideration for drug development professionals is the potential for a molecule to form reactive metabolites. Research has identified the aminopyrazole motif as a potential structural alert.[6][7] In vitro studies using human liver microsomes have shown that some aminopyrazole derivatives can be metabolically activated, forming electrophilic intermediates that can be trapped by nucleophiles like glutathione.[6][8]

This bioactivation pathway is significant because such reactive species can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic drug-induced toxicity.[7] Therefore, early assessment of metabolic stability and reactive metabolite formation is a mandatory step for any drug candidate containing this scaffold.

Caption: Potential metabolic bioactivation of the aminopyrazole core.

Applications and Pharmacological Relevance

The this compound scaffold and its analogues are instrumental in the discovery of novel therapeutics across various disease areas. The pyrazole core serves as an excellent bioisostere for other aromatic rings and provides a rigid framework for orienting pharmacophoric features.

-

Kinase Inhibitors: Aminopyrazoles are prominent in the development of kinase inhibitors for oncology. They serve as hinge-binding motifs in ATP-competitive inhibitors. For example, derivatives have been discovered as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[9][10]

-

CNS Agents: The related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, was investigated for antipsychotic activity, demonstrating that this scaffold can yield compounds with novel, non-dopaminergic mechanisms of action for CNS disorders.[11]

-

Precursors for Fused Systems: The compound is a valuable intermediate for synthesizing more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which themselves possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[12]

Experimental Protocol: In Vitro Metabolic Stability Assay

To address the potential for bioactivation, the following protocol outlines a standard procedure to assess the formation of reactive metabolites by trapping with glutathione (GSH).

Objective: To determine if this compound forms reactive metabolites in the presence of human liver microsomes (HLMs) and a trapping agent.

Materials:

-

This compound (Test Compound)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Control compound (known to form adducts, e.g., acetaminophen)

Procedure:

-

Preparation: Prepare a 1 M stock solution of GSH in water. Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice:

-

Phosphate buffer (pH 7.4)

-

HLMs (to a final concentration of 1 mg/mL)

-

Test compound (to a final concentration of 10 µM)

-

GSH (to a final concentration of 1 mM)

-

-

Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

-

Control Reactions: Run parallel incubations:

-

Without NADPH (to check for non-enzymatic degradation).

-

Without HLMs (to check for chemical instability).

-

Without the test compound (background control).

-

-

Incubation: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.

-

Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard.

-

Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to an LC-MS vial. Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to search for the predicted mass of the GSH adduct ([M+H]+ of parent + 305.0678).

Data Interpretation: The presence of a peak corresponding to the mass of the GSH conjugate in the NADPH- and HLM-dependent incubations, which is absent in the control incubations, provides evidence for the formation of a reactive metabolite.[8]

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

-

Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. (2015). ACS Publications. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. (2015). PubMed. Available at: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

-

Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ScienceDirect. Available at: [Link]

-

Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. ACS Publications. Available at: [Link]

-

Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]

-

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. PubChem. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]

-

1-(4-amino-5-methyl-1H-pyrazol-3-yl)ethanone. PubChem. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed. Available at: [Link]

-

Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

An In-depth Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone (CAS: 179810-58-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted aminopyrazole of significant interest in medicinal chemistry. The aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document elucidates the synthesis, chemical properties, and potential therapeutic applications of this specific molecule, drawing upon established synthetic methodologies and the known biological activities of structurally related compounds. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged heterocyclic system in drug discovery, renowned for its versatile biological activities.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The unique electronic and steric features of the 5-aminopyrazole ring allow it to serve as a versatile template for the design of enzyme inhibitors and receptor modulators. Notably, this structural motif is a key component in a variety of kinase inhibitors, highlighting its importance in the development of targeted cancer therapies.[3] Furthermore, derivatives of 5-aminopyrazole have been investigated for their potential in treating neurological disorders.[4]

This guide focuses on the specific derivative, this compound, providing a detailed examination of its synthesis and potential as a lead compound in drug development programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 179810-58-3 | Internal Data |

| Molecular Formula | C₇H₁₁N₃O | Internal Data |

| Molecular Weight | 153.18 g/mol | Internal Data |

| IUPAC Name | This compound | Internal Data |

| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole | Internal Data |

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-documented area of organic chemistry, with several established methodologies. The most common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative.[1]

Proposed Synthetic Pathway: Cyclocondensation of a β-Ketonitrile with Methylhydrazine

The synthesis of this compound can be logically achieved through the cyclocondensation of an appropriate β-ketonitrile with methylhydrazine. This reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the stable pyrazole ring.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative example of how this compound could be synthesized, based on established procedures for similar 5-aminopyrazoles.[1][5]

Step 1: Reaction Setup

-

To a solution of 3-cyano-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).

-

The reaction mixture is then heated under reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Step 3: Characterization

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Representative Data)

-

¹H NMR: The spectrum would be expected to show singlets for the two methyl groups on the pyrazole ring and the acetyl methyl group. The protons of the amino group would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyrazole ring, and the methyl carbons.

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1700 cm⁻¹), and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ).

Potential Therapeutic Applications

The 5-aminopyrazole scaffold is a fertile ground for the discovery of new therapeutic agents. While the specific biological activity of this compound is not extensively documented, the known activities of its analogs suggest several promising avenues for investigation.

Central Nervous System Disorders

A structurally related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, has been shown to exhibit an antipsychotic-like profile in preclinical models.[4] This activity was found to be independent of dopamine receptor binding, suggesting a novel mechanism of action.[4] This finding indicates that this compound and its derivatives could be valuable starting points for the development of new treatments for a range of neurological and psychiatric disorders.

Oncology

The pyrazole nucleus is a common feature in many kinase inhibitors used in cancer therapy.[3] Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. The 5-aminopyrazole scaffold can be functionalized to target specific kinases, thereby inhibiting tumor growth and proliferation. For instance, pyrazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in various cancers.[6]

Caption: Potential mechanism of action as a kinase inhibitor.

Inflammatory Diseases

Certain 5-aminopyrazole derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[7] This suggests that compounds based on the this compound scaffold could be explored for the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Phosphodiesterase (PDE) Inhibition

The pyrazole ring is also found in several phosphodiesterase (PDE) inhibitors.[8] PDEs are enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP.[9] PDE inhibitors have therapeutic applications in a variety of conditions, including erectile dysfunction, pulmonary hypertension, and chronic obstructive pulmonary disease (COPD).[10][11] The structural features of this compound make it a candidate for investigation as a PDE inhibitor.

Conclusion and Future Directions

This compound is a versatile chemical entity with significant potential in drug discovery. Its straightforward synthesis and the established biological importance of the 5-aminopyrazole scaffold make it an attractive starting point for the development of novel therapeutics. Future research should focus on the definitive elucidation of its biological activity through comprehensive screening programs. Optimization of the lead structure through medicinal chemistry efforts could lead to the discovery of potent and selective agents for the treatment of cancer, neurological disorders, and inflammatory diseases.

References

- Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.

- A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (2006). Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 71-77.

- Fichez, J., et al. (n.d.).

- Nakanishi, N., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600.

- Ghandi, M., et al. (2022).

- Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole.

- Hassaneen, H. M., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(26), 15875-15888.

- Albright, J. D., et al. (1994). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 37(6), 786-798.

- An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. (2018). Future Journal of Pharmaceutical Sciences, 4(2), 163-169.

- Bansal, E., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(6), 1-33.

- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.

- Journal of Chemical and Pharmaceutical Research. (2012).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 2378-2431.

- Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (2012). Analytical Methods, 4(9), 2821-2827.

- Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. (1984). Journal of Heterocyclic Chemistry, 21(4), 1129-1131.

- BenchChem. (n.d.).

- Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (2017). PLoS One, 12(6), e0179513.

- Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines: application to the synthesis of 5-(5-methyl-pyrazol-3-yl)-2′-deoxycytidine. (2006). Organic & Biomolecular Chemistry, 4(9), 1753-1758.

- Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry, 173, 44-62.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 179-197.

- MedChemExpress. (n.d.). PDE Inhibitors.

- Neuropharmacological studies on D145 (1,3-dimethyl-5-aminoadamantan). (1977). Psychopharmacology, 53(2), 143-152.

- CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors.

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1538-1550.

- National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors.

- National Center for Biotechnology Inform

- Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2017). Russian Journal of General Chemistry, 87(10), 2468-2471.

- Novel cyclocondensation of 2-acylethynyl-1-amino- and 2-alkoxycarbonylethynyl-1-amino-anthraquinones with pyridines. (2004). Chemistry of Heterocyclic Compounds, 40(11), 1497-1498.

- 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. (2007). Journal of Pharmacology and Experimental Therapeutics, 323(2), 567-575.

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 10. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone

This guide provides a comprehensive technical overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental physicochemical properties, established synthesis protocols, analytical characterization, and its emerging applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.

Introduction and Significance

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structural features of this molecule—an acetyl group and an amino group on a dimethylated pyrazole ring—make it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Its utility often lies in its ability to serve as a key intermediate in the construction of fused heterocyclic systems and as a scaffold for library synthesis in high-throughput screening campaigns. The 5-aminopyrazole system, in particular, is an important heterocyclic template that has garnered considerable interest for its applications in the pharmaceutical and agrochemical industries[1].

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C7H11N3O | [2][3] |

| Molecular Weight | 153.18 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole, Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- | [2] |

| Appearance | White to off-white crystalline powder (typical) | |

| Melting Point | 65-69 °C (for the related compound 5-Amino-1,3-dimethylpyrazole) | |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |

Note: Some physical properties like melting point and appearance can vary slightly depending on the purity of the sample and the method of synthesis.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through multi-step processes. A common and reliable method involves the reaction of β-ketonitriles with hydrazines[1].

Representative Synthesis Protocol

This protocol outlines a general laboratory procedure for the synthesis of the title compound.

Step 1: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminocrotononitrile in a suitable solvent such as ethanol.

-

Reagent Addition: To this solution, add methylhydrazine in an equimolar amount. The reaction is often catalyzed by a weak acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield 5-amino-1,3-dimethyl-1H-pyrazole.

Step 2: Acylation of 5-Amino-1,3-dimethyl-1H-pyrazole

-

Reaction Setup: Dissolve the purified 5-amino-1,3-dimethyl-1H-pyrazole in a suitable solvent like dichloromethane or acetic anhydride.

-

Reagent Addition: Cool the solution in an ice bath and slowly add acetyl chloride or acetic anhydride. A base, such as triethylamine or pyridine, is often added to neutralize the acid formed during the reaction.

-

Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is typically purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: A simplified workflow for the two-step synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the acetyl group's methyl protons, and a broad singlet for the amino protons.

-

¹³C NMR: Shows the number of different carbon environments. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons of the pyrazole ring, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present. Key characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ketone (around 1650-1700 cm⁻¹), and C-H stretching vibrations for the alkyl groups.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight (153.18).

Chromatographic Methods

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and assessing the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used for preparative purification.

Applications in Drug Discovery and Research

The structural motifs present in this compound make it a valuable starting material for the synthesis of various biologically active compounds.

-

Scaffold for Kinase Inhibitors: The pyrazole core is a recognized privileged structure in drug discovery.[4] For instance, derivatives of 5-aminopyrazoles have been developed as potent inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptor (FGFR)[5][6]. The amino and acetyl groups of the title compound can be readily modified to introduce pharmacophoric features that interact with the ATP-binding site of kinases.

-

Synthesis of Fused Heterocyclic Systems: It serves as a precursor for the synthesis of pyrazolopyrimidines and other fused systems that have shown promise as anticancer and anti-inflammatory agents[7][8].

-

Development of Novel Therapeutic Agents: Related aminopyrazole structures have been investigated for a range of therapeutic applications, including antipsychotic agents and CDK2 inhibitors for cancer treatment[9][10].

Logical Relationship in Drug Discovery

Caption: The role of the title compound as a building block in a typical drug discovery pipeline.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of considerable utility in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with its versatile chemical reactivity, makes it an important intermediate for the development of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, which should serve as a valuable resource for researchers in the field.

References

-

PubChem. (n.d.). 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Sci-Hub. (n.d.). Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. Retrieved January 13, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

PubMed. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

-

PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Ethoxybenzyl alcohol. Retrieved January 13, 2026, from [Link]

-

PubMed. (1990). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

De Gruyter. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved January 13, 2026, from [Link]

-

MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2013). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Retrieved January 13, 2026, from [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. 179810-61-8 CAS MSDS (Ethanone, 1-(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic compound of significant interest to the scientific and drug development communities. The aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide range of biological activities.[1][2] This guide details the compound's chemical identity, proposes a robust synthetic pathway, and explores its established and potential therapeutic applications, with a focus on its role as a versatile building block for novel kinase inhibitors and other bioactive agents. Detailed experimental protocols for evaluating such compounds are also provided to empower researchers in their discovery efforts.

Part 1: Core Chemical Identity and Properties

This compound is a substituted pyrazole characterized by an amino group at the C5 position, methyl groups at the N1 and C3 positions, and an acetyl group at the C4 position. This specific arrangement of functional groups provides multiple reactive handles for further chemical modification and imparts specific electronic properties that are crucial for its biological activity.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Common Synonyms: 4-acetyl-5-amino-1,3-dimethylpyrazole[3]

-

CAS Number: 179810-58-3[3]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design, including solubility testing and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| InChI Key | SYAUYDVLRRJHKT-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=C(C(=O)C)C(=N)N(C)N=1 | (Calculated) |

Part 2: Synthesis and Characterization

While a specific, dedicated synthesis for this compound is not extensively published, its structure is amenable to well-established heterocyclic chemistry principles. A plausible and efficient synthetic route can be designed based on multi-component reactions, which are favored for their atom economy and efficiency.[1][4]

Proposed Synthetic Workflow

A highly efficient approach involves a one-pot, three-component reaction, a cornerstone of modern synthetic chemistry for building complex heterocyclic scaffolds. This strategy leverages the reactivity of a β-dicarbonyl compound, a hydrazine, and a nitrile source.

Caption: General workflow for the synthesis of the target aminopyrazole.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methodologies for synthesizing substituted 5-aminopyrazoles.[1][4]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL) as the solvent.

-

Addition of Reagents: Add acetylacetone (1.0 eq), malononitrile (1.0 eq), and methylhydrazine (1.0 eq) to the flask.

-

Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 eq). The base is crucial for facilitating the initial Knoevenagel condensation between the acetylacetone and malononitrile.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). The choice of reflux is to ensure sufficient energy to overcome the activation barrier for the intramolecular cyclization and subsequent tautomerization/aromatization to the stable pyrazole ring.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual reactants. If further purification is needed, recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) can be employed.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 3: Biological Significance and Therapeutic Potential

The true value of this compound lies in its utility as a scaffold for developing potent and selective therapeutic agents. The aminopyrazole core is a key pharmacophore in numerous inhibitors targeting enzymes critical to disease progression, particularly in oncology and immunology.

Key Therapeutic Areas

-

Oncology: Many receptor tyrosine kinases (RTKs) are validated cancer targets. Aminopyrazole derivatives have been successfully developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) and TGF-β Type I Receptor (ALK5).[5][6] These kinases drive signaling pathways that control cell proliferation, differentiation, and migration, which are hijacked in cancer.

-

Inflammatory Diseases: The aminopyrazole structure is central to inhibitors of key inflammatory kinases. This includes p38 MAP kinase and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), both of which are critical nodes in the signaling cascades that produce inflammatory cytokines like TNF-α and IL-6.[7][8] The scaffold has also been explored for developing selective Cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy.[2]

-

Central Nervous System (CNS) Disorders: In a notable study, a closely related analog, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrated an antipsychotic-like profile through a novel, non-dopaminergic mechanism.[9] While that specific compound had safety liabilities, it highlights the potential of this scaffold to yield novel CNS-active agents.

Mechanism of Action: Kinase Inhibition

The aminopyrazole core typically acts as a "hinge-binder" within the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in place. The acetyl group and other parts of the molecule can then be modified to extend into other pockets to achieve potency and selectivity.

Caption: Inhibition of the FGFR signaling pathway by an aminopyrazole-based drug.

Part 4: Experimental Protocols for Compound Evaluation

To assess the therapeutic potential of new derivatives synthesized from the title compound, a tiered screening approach is necessary. The following are foundational, self-validating protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (General LanthaScreen™ Example)

This protocol describes a time-resolved FRET (TR-FRET) assay, a robust method for quantifying enzyme inhibition.

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (derived from this compound) in DMSO, then dilute further into the reaction buffer.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 2.5 µL of a kinase/fluorescein-labeled substrate mixture, and initiate the reaction by adding 5 µL of ATP. Causality: The ATP concentration is typically set near its Km value to ensure the assay is sensitive to competitive inhibitors.

-

Incubation: Incubate for 60 minutes at room temperature. This fixed time point is determined during assay development to ensure the reaction is within the linear range.

-

Detection: Stop the reaction by adding 10 µL of a development solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and a terbium-labeled antibody specific for the phosphorylated substrate.

-

Data Acquisition: Incubate for another 60 minutes to allow antibody binding, then read the plate on a TR-FRET-capable plate reader. Calculate the ratio of emission at 520 nm (fluorescein) to 495 nm (terbium).

-

Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]

-

Cell Plating: Seed cancer cells (e.g., a line with known FGFR alterations) into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight. Trustworthiness: Seeding density is optimized to ensure cells remain in the exponential growth phase for the duration of the experiment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically from 1 nM to 30 µM) for 72 hours. This duration allows for multiple cell doublings, making antiproliferative effects more pronounced.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours at 37 °C.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound is more than a simple chemical; it is a validated starting point for the rational design of sophisticated therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an invaluable scaffold for medicinal chemists. Future research should focus on leveraging its structure to develop next-generation inhibitors with improved selectivity profiles to minimize off-target effects, and to explore novel biological targets beyond the well-trodden kinase families. The continued exploration of this privileged scaffold promises to yield new chemical probes to dissect complex biology and, ultimately, new medicines to address unmet clinical needs.

References

-

PubChem. 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. [Link]

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]

-

ResearchGate. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]

-

Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Current status of pyrazole and its biological activities. RSC Advances, 3(41), 18675-18697. [Link]

-

SpectraBase. 1-[5-amino-1,3-di(phenyl)pyrazol-4-yl]ethanone. [Link]

-

Ghahremanzadeh, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

-

Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600. [Link]

-

Kumar, D., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-69. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75. [Link]

-

Wang, T., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

-

Glamkowski, E. J., et al. (1990). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 33(1), 41-45. [Link]

-

Cavalli, A., et al. (2018). Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. Molecules, 23(12), 3123. [Link]

-

Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1683-1715. [Link]

-

Lee, K., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 917–922. [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [cymitquimica.com]

- 4. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles [mdpi.com]

"1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone" synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] These structures are key building blocks for developing agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Specifically, this compound is a valuable synthetic intermediate, featuring a reactive ketone group at the C4 position and a nucleophilic amino group at C5, making it an ideal precursor for the synthesis of more complex fused heterocyclic systems and other pharmacologically active molecules.

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for reagent selection, and the validation of the synthetic route. The guide is structured to provide researchers and drug development professionals with a robust and reproducible methodology, grounded in established chemical literature.

Part 1: Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient two-step synthetic strategy. The primary disconnection is at the C4-acetyl bond, suggesting an electrophilic acylation of a pre-formed pyrazole core. This approach is chemically sound due to the electron-donating nature of the 5-amino group, which strongly activates the pyrazole ring towards electrophilic substitution at the C4 position.

The core intermediate, 5-amino-1,3-dimethyl-1H-pyrazole, can be readily synthesized via a classical and highly versatile method: the condensation of a β-ketonitrile with a substituted hydrazine.[1][2] This well-established reaction provides a high-yielding and direct route to the necessary pyrazole precursor.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Forward Synthesis Pathway

The proposed forward synthesis is a robust two-step process, beginning with the construction of the pyrazole ring, followed by its functionalization.

Step 1: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole

The synthesis of the pyrazole core is achieved through the condensation of acetoacetonitrile (3-oxobutanenitrile) with methylhydrazine. This reaction is a cornerstone of pyrazole chemistry, known for its efficiency and reliability.[1][5]

Mechanism: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the keto-carbonyl of acetoacetonitrile, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal amino group onto the nitrile carbon. Tautomerization and subsequent aromatization lead to the stable 5-aminopyrazole product. The reaction is typically performed in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the cyclization.

Caption: Synthesis of the pyrazole core intermediate.

Experimental Protocol: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetoacetonitrile (1.0 eq) and ethanol (approx. 5 mL per gram of nitrile).

-

Begin stirring the solution and add methylhydrazine (1.1 eq) dropwise at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

If precipitation is slow, the solvent can be partially removed under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

| Parameter | Expected Value |

| Yield | 85-95% |

| Physical State | White to off-white solid |

| Melting Point | 135-138 °C |

Step 2: Friedel-Crafts Acylation to Yield the Final Product

With the activated pyrazole core in hand, the final step is the introduction of the acetyl group at the C4 position. The 5-amino group is a powerful activating and ortho-directing group, making the C4 position highly susceptible to electrophilic attack.

Mechanism & Reagent Choice: This transformation is a classic Friedel-Crafts acylation. While strong Lewis acids like AlCl₃ are traditional catalysts, they can complex with the amino group, deactivating the substrate. Therefore, a milder approach is often more effective. Using acetic anhydride as the acetylating agent, either under thermal conditions or with a Brønsted acid catalyst like polyphosphoric acid (PPA), provides a clean and efficient route. PPA acts as both a catalyst and a solvent, promoting the formation of the acylium ion electrophile which is then attacked by the electron-rich C4 position of the pyrazole.

Caption: Complete experimental workflow for the synthesis.

Trustworthiness & Validation: The integrity of this protocol lies in its self-validating nature. The identity and purity of the intermediate and the final product must be confirmed at each stage using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the successful addition of the methyl and acetyl groups and their respective positions on the pyrazole ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the intermediate and the final product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ketone.

-

Melting Point Analysis: To assess the purity of the crystalline products.

Conclusion

This guide details a logical, efficient, and high-yielding two-step synthesis for this compound. The strategy relies on a classical pyrazole ring formation followed by a regioselective Friedel-Crafts acylation, leveraging the inherent reactivity of the 5-aminopyrazole core. The provided protocols are robust and grounded in established chemical principles, offering a reliable pathway for researchers and chemists in the field of drug discovery and development to access this valuable synthetic intermediate.

References

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Google Scholar.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022).

- Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. (1984). Journal of Heterocyclic Chemistry.

- Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. (n.d.). Semantic Scholar.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011).

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).

- Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2012).

-

Acetylation of 5-amino-1H-t[3][6][7]riazole revisited. (2006). PubMed.

- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (2021).

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.

- Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed.

- Process for the preparation of 3-amino-5-methylpyrazole. (1997).

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities | Semantic Scholar [semanticscholar.org]

"1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone" spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Introduction

In the landscape of modern medicinal chemistry and materials science, N-heterocyclic compounds, particularly pyrazole derivatives, represent a cornerstone of molecular design. Their versatile biological activities and utility as synthetic intermediates make them a subject of intense research.[1][2] Among these, this compound (CAS No. 179810-58-3) is a key building block, featuring a densely functionalized pyrazole core.[3] The precise and unambiguous structural confirmation of this molecule is paramount for its application in drug discovery and development, where structural integrity is non-negotiable.[4]

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As a self-validating system, this document synthesizes predictive data with established principles of spectroscopic interpretation and provides field-proven experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this compound.

Molecular Structure and Functional Anatomy

To interpret spectroscopic data effectively, a clear understanding of the molecule's structure is essential. This compound possesses a molecular formula of C₇H₁₁N₃O and a molecular weight of approximately 153.18 g/mol .[3] The key functional groups that will give rise to characteristic spectroscopic signals are:

-

A fully substituted pyrazole ring.

-

A primary amine (-NH₂) group at the C5 position.

-

An N-methyl group at the N1 position.

-

A C-methyl group at the C3 position.

-

An acetyl (ketone) group at the C4 position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms. Due to the absence of protons directly on the pyrazole ring, all signals are expected to be singlets, simplifying the spectrum significantly.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine. The signal is often broad due to quadrupole broadening and chemical exchange. |

| ~ 3.6 - 3.8 | Singlet | 3H | N1-CH₃ | N-methyl group deshielded by the adjacent nitrogen atom of the aromatic pyrazole ring. |

| ~ 2.4 - 2.6 | Singlet | 3H | Acetyl C-CH₃ | Methyl protons of the acetyl group, deshielded by the adjacent carbonyl group. |

| ~ 2.2 - 2.4 | Singlet | 3H | Pyrazole C3-CH₃ | Methyl group attached to the C3 position of the pyrazole ring. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments and provides insight into the electronic nature of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 - 200 | C=O | Carbonyl carbon of the ketone, typically found in the far downfield region.[5] |

| ~ 150 - 155 | C5 (C-NH₂) | Pyrazole ring carbon attached to the electron-donating amino group. |

| ~ 145 - 150 | C3 (C-CH₃) | Pyrazole ring carbon bearing the methyl group. |

| ~ 105 - 110 | C4 (C-Acetyl) | Pyrazole ring carbon attached to the acetyl group. |

| ~ 35 - 40 | N1-CH₃ | N-methyl carbon, deshielded by the nitrogen atom. |

| ~ 30 - 35 | Acetyl C-CH₃ | Methyl carbon of the acetyl group. |

| ~ 10 - 15 | Pyrazole C3-CH₃ | Methyl carbon attached to the C3 position of the pyrazole ring. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine, corresponding to its symmetric and asymmetric stretching modes.[6] |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Aliphatic C-H stretching from the three methyl groups present in the molecule.[5] |

| 1660 - 1640 | C=O Stretch | Ketone (Acetyl) | Strong absorption characteristic of the carbonyl group conjugated with the pyrazole ring.[5] |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine. |

| 1580 - 1450 | C=C and C=N Stretch | Pyrazole Ring | Aromatic ring stretching vibrations from the pyrazole core.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure.

-

Molecular Ion Peak: For the molecular formula C₇H₁₁N₃O, the exact mass is 153.0902. In a high-resolution mass spectrum (HRMS), this value would be observed. In a low-resolution spectrum, a peak at m/z = 153 would be expected for the molecular ion (M⁺) under Electron Ionization (EI).

-

Protonated Molecule: Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak would likely be the protonated molecule [M+H]⁺ at m/z = 154.

-

Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO•, 43 Da), leading to a fragment ion at m/z = 110. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group, resulting in an ion at m/z = 138.

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is critical for data reproducibility and integrity.

Protocol 1: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Causality: The choice of solvent is crucial. CDCl₃ is a common choice for general organic compounds. If solubility is an issue or if exchangeable protons (like -NH₂) are of particular interest, DMSO-d₆ is a superior choice as it slows down the proton exchange rate.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and shim the probe to the sample to ensure magnetic field homogeneity.

-

For ¹H NMR, acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio. Causality: An adequate relaxation delay is vital for quantitative integration, ensuring all protons have fully relaxed before the next pulse.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Acquire data with at least 512 scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum and apply baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Protocol 2: ATR-FTIR Data Acquisition

-

Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Protocol 3: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Set up the Electrospray Ionization (ESI) source in positive ion mode.

-

Optimize source parameters such as capillary voltage, drying gas flow rate, and nebulizer pressure.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire data over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the [M+H]⁺ peak and analyze any other significant peaks for potential adducts or fragments.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine and carbonyl functional groups, and Mass Spectrometry validates the molecular weight and structural integrity. The protocols and interpretive data provided in this guide offer a robust framework for researchers, ensuring the confident and accurate characterization of this important chemical entity, thereby upholding the principles of scientific integrity in drug discovery and development.

References

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link]

-

Genc, H., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(11), 2589. Available at: [Link]

-

Bamborough, J., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(6), 971-978. Available at: [Link]

-

Jadidi, K., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(28), 20385-20399. Available at: [Link]

-

Supporting Materials for related compounds. (n.d.). Angewandte Chemie. Available at: [Link]

-

Visnav, S. P. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Advanced Research, 10(07), 803-809. Available at: [Link]

-

¹H and ¹³C NMR Spectra Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2021). Characterization data for new pyrazole derivatives. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2007). Synthesis and characterization of dipyrazolylmethanones. Journal of Chemical Research. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST WebBook. Available at: [Link]

-

ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. visnav.in [visnav.in]

- 3. This compound [cymitquimica.com]

- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]